molecular formula C18H17N3 B4447174 Methylbenzyl(6-phenylpyridazin-3-yl)amine

Methylbenzyl(6-phenylpyridazin-3-yl)amine

Cat. No.: B4447174
M. Wt: 275.3 g/mol
InChI Key: JXGGUOOMBCJQMV-UHFFFAOYSA-N
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Description

Methylbenzyl(6-phenylpyridazin-3-yl)amine is a heterocyclic amine featuring a pyridazine core substituted with a phenyl group at the 6-position and an N-methylbenzylamine moiety at the 3-position. Pyridazine derivatives are notable for their electron-deficient aromatic systems, which influence reactivity and intermolecular interactions. The stereochemical integrity of such amines is critical, as evidenced by studies showing racemization during synthesis. For example, derivatization with α-methylbenzyl isocyanate revealed 73% enantiomeric excess (ee) for a structurally related amine, indicating moderate stereochemical stability .

Properties

IUPAC Name

N-benzyl-N-methyl-6-phenylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-21(14-15-8-4-2-5-9-15)18-13-12-17(19-20-18)16-10-6-3-7-11-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGGUOOMBCJQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylbenzyl(6-phenylpyridazin-3-yl)amine typically involves the reaction of 6-phenylpyridazin-3-amine with methylbenzylamine under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methylbenzyl(6-phenylpyridazin-3-yl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methylbenzyl(6-phenylpyridazin-3-yl)amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of Methylbenzyl(6-phenylpyridazin-3-yl)amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: 6-Arylpyridazin-3-amines

The substitution pattern on the pyridazine ring significantly impacts physicochemical properties. For instance:

  • 6-(4-Methoxyphenyl)pyridazin-3-amine (C₁₁H₁₁N₃O) replaces the phenyl group with a methoxy-substituted aryl ring. The electron-donating methoxy group enhances solubility and alters electronic properties compared to the unsubstituted phenyl in the target compound. This difference may influence binding affinity in biological systems .
  • Such modifications often enhance thermal stability but may reduce bioavailability due to higher molecular weight (e.g., 288.31 for a triazolopyridazine analog) .

Quinazoline Derivatives

Compounds like 6-(imidazo[1,2-a]pyridin-6-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine (7n) exhibit higher yields (~80%) during synthesis compared to pyridazine-based amines. The quinazoline core, with its additional nitrogen atom, offers distinct electronic properties and binding modes. Substituents like the p-tolyl group in 7n may improve lipophilicity, whereas the pyridazine scaffold in the target compound could favor π-π stacking in planar receptors .

Triazolopyridazine Derivatives

The triazolopyridazine analog 3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine (C₁₆H₁₂N₆, MW 288.31) demonstrates how fused heterocycles increase structural rigidity.

Biological Activity

Methylbenzyl(6-phenylpyridazin-3-yl)amine is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its efficacy against various bacterial strains and its pharmacological potential.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate aromatic amines with pyridazine derivatives. The resulting compound can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS).

Table 1: Characterization Techniques for this compound

TechniquePurpose
NMRStructural elucidation
FT-IRFunctional group identification
MSMolecular weight determination

Antibacterial Properties

Recent studies have evaluated the antibacterial activity of this compound against various pathogenic bacteria. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 3.74 to 8.92 µM against Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii .
  • Structure-Activity Relationship (SAR) : Modifications in the chemical structure influenced the antibacterial efficacy. For instance, compounds with specific substituents on the pyridazine ring showed enhanced activity against S. aureus .

Table 2: Antibacterial Activity of this compound

Bacterial StrainMIC (µM)Activity Level
Staphylococcus aureus4.52Significant
Pseudomonas aeruginosa7.48Moderate
Acinetobacter baumannii3.74High
Escherichia coli7.8Moderate

Computational Studies

Computational methods such as Density Functional Theory (DFT) calculations have been employed to understand the electronic properties and molecular interactions of this compound. These studies help predict the compound's behavior in biological systems and its potential as a therapeutic agent.

Molecular Docking

Molecular docking studies have indicated that this compound interacts effectively with bacterial proteins, suggesting a mechanism for its antibacterial action .

Case Studies

A series of case studies have highlighted the effectiveness of this compound in treating infections caused by resistant bacterial strains:

  • Case Study 1 : A clinical isolate of MRSA was treated with this compound, resulting in a significant reduction in bacterial load within 24 hours.
  • Case Study 2 : In vitro studies demonstrated that the compound could synergize with conventional antibiotics, enhancing their efficacy against resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methylbenzyl(6-phenylpyridazin-3-yl)amine
Reactant of Route 2
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Methylbenzyl(6-phenylpyridazin-3-yl)amine

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